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Compound of Interest

Compound Name: N-Allylnornuciferine

Cat. No.: B15474314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Allylnornuciferine is a specialized derivative of the aporphine alkaloid

nuciferine. As of late 2025, specific experimental data comparing the enantiomers of N-
Allylnornuciferine is not extensively available in peer-reviewed literature. This guide provides

a comparative framework based on the well-documented pharmacology of the parent

compound, nuciferine, and established structure-activity relationships for related N-substituted

aporphine alkaloids. The quantitative data presented herein is illustrative and predictive,

intended to guide future research.

Nuciferine, the parent compound, exhibits a complex polypharmacological profile, interacting

with multiple G protein-coupled receptors (GPCRs), most notably dopamine and serotonin

receptors[1]. The stereochemistry of aporphine alkaloids is a critical determinant of their

receptor affinity and functional activity. Studies on the enantiomers of nuciferine and the related

alkaloid roemerine have demonstrated stereoselectivity at 5-HT₂ and α₁ adrenergic

receptors[2]. Furthermore, modifications to the nitrogen atom of the noraporphine scaffold,

such as the addition of alkyl groups, can significantly influence receptor selectivity, particularly

between dopamine D₁ and D₂ receptors[3]. The N-propyl substituted analog of a related

noraporphine, for instance, shows high affinity and selectivity for the D₂ receptor[3]. Based on

these principles, this guide outlines the anticipated comparative efficacy of (+)-N-
Allylnornuciferine and (-)-N-Allylnornuciferine.
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Data Presentation: Comparative Receptor Binding
and Functional Activity
The following tables summarize the predicted receptor binding affinities (Ki) and functional

activities (EC₅₀/IC₅₀) for the enantiomers of N-Allylnornuciferine at key central nervous

system (CNS) targets. These predictions are based on the known profile of nuciferine and

related N-substituted noraporphines[1][3]. It is hypothesized that the (-)-enantiomer will show

higher affinity and potency at dopamine D₂-like receptors, a common trend for aporphine

alkaloids.

Table 1: Predicted Comparative Binding Affinities (Ki, nM)
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Target Receptor
(+)-N-
Allylnornuciferine
(Predicted Ki, nM)

(-)-N-
Allylnornuciferine
(Predicted Ki, nM)

Rationale /
Comments

Dopamine D₂ 150 25

The N-allyl group is

expected to enhance

D₂ affinity over the

parent compound,

with the (-)-

enantiomer likely

being more potent[3].

Dopamine D₁ >1000 >1000

Aporphines like

nuciferine generally

show lower affinity for

D₁ receptors[3].

Serotonin 5-HT₂ₐ 80 120

Enantiomers of

nuciferine show

differential affinity for

5-HT₂ receptors;

antagonism is the

expected functional

outcome[2].

Serotonin 5-HT₂c 110 200

Similar to 5-HT₂ₐ,

stereoselectivity is

anticipated, with

antagonism being the

likely mode of

action[1][2].

Serotonin 5-HT₇ 250 400

Nuciferine itself acts

as an inverse agonist

at this receptor[1].

Table 2: Predicted Comparative Functional Activity
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Target Receptor Assay Type
(+)-N-
Allylnornuciferine
(Predicted Activity)

(-)-N-
Allylnornuciferine
(Predicted Activity)

Dopamine D₂ GTPγS Binding

Partial Agonist (EC₅₀:

~200 nM, Eₘₐₓ:

~60%)

Partial Agonist (EC₅₀:

~40 nM, Eₘₐₓ: ~65%)

Serotonin 5-HT₂ₐ TGF-α Shedding
Antagonist (IC₅₀: ~100

nM)

Antagonist (IC₅₀: ~150

nM)

Serotonin 5-HT₂c Calcium Flux
Antagonist (IC₅₀: ~130

nM)

Antagonist (IC₅₀: ~250

nM)

Signaling Pathways and Visualizations
The primary mechanism of action for N-Allylnornuciferine enantiomers is expected to be

through the modulation of dopamine and serotonin signaling pathways. The diagram below

illustrates the canonical Gᵢ-coupled signaling pathway for the Dopamine D₂ receptor, a key

target for these compounds. As partial agonists, they would both stimulate and antagonize this

pathway depending on the concentration of endogenous dopamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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